

# Paxalisib mechanism of action PI3K mTOR inhibitor

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## Compound Focus: Paxalisib

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## Molecular Mechanism and Target Affinity

**Paxalisib** is a dual PI3K and mTOR inhibitor. Its primary mechanism is the **inhibition of the Class I PI3K family ( $\alpha$ ,  $\beta$ ,  $\delta$ ,  $\gamma$  isoforms) and the mammalian target of rapamycin (mTOR) kinase**, which places it at a key signaling node upstream of mTOR [1] [2]. This dual inhibition is critical, as targeting PI3K alone can be insufficient to suppress the aggressive phenotypes of some cancers [3].

The table below summarizes the quantitative binding affinity ( $K_i$ ) of **Paxalisib** for its primary targets, demonstrating high potency, particularly for the PI3K $\alpha$  and PI3K $\delta$  isoforms [4].

Target	Affinity ( $K_i$ in nM)
PI3K $\alpha$	2 nM
PI3K $\delta$	3 nM
PI3K $\gamma$	10 nM
PI3K $\beta$	46 nM
mTOR	70 nM

By inhibiting these targets, **Paxalisib** blocks the conversion of PIP2 to PIP3, preventing the downstream activation of AKT and its effectors. This leads to **reduced tumor cell proliferation, increased apoptosis, and inhibition of cell survival** signals [5]. The agent also influences the tumor microenvironment and has been shown to help overcome therapy resistance by modulating transcriptional programs related to cancer stemness and immune evasion [3].

## Key Preclinical Experimental Data

The antitumor efficacy of **Paxalisib** has been validated through various *in vitro* and *in vivo* models, primarily focusing on aggressive brain cancers and other solid tumors.

### In Vitro Antiproliferative Activity

**Paxalisib** demonstrates direct antiproliferative effects on cancer cells. The table below lists the half-maximal effective concentration (EC50) values from cell viability assays in several human cancer cell lines [4].

Cell Line	Cancer Type	EC50 ( $\mu\text{M}$ )	Assay Details
PC-3	Prostate Cancer	0.4 $\mu\text{M}$	CellTitre-Glo assay, 3-day incubation
U-87 MG ATCC	Glioblastoma	0.74 $\mu\text{M}$	CellTitre-Glo assay, 4-day incubation
SF-268	Glioblastoma (CNS cancer)	1.01 $\mu\text{M}$	CellTitre-Glo assay, 4-day incubation

Mechanistic *in vitro* studies also use western blot analysis to confirm **Paxalisib**'s on-target effects, such as **reduced phosphorylation of AKT (pAKT)** and modulation of downstream proteins like S6K [1]. Treatment also induces **apoptosis**, evidenced by increased levels of cleaved caspase-3 and cleaved caspase-9 [4].

### In Vivo Efficacy and Pharmacodynamics

**Paxalisib**'s ability to cross the blood-brain barrier (BBB) is a critical feature. In mouse models, a **single 25 mg/kg oral dose significantly inhibited pAKT in normal brain tissue** at 1 and 6 hours post-dose, proving

robust target engagement behind an intact BBB [4].

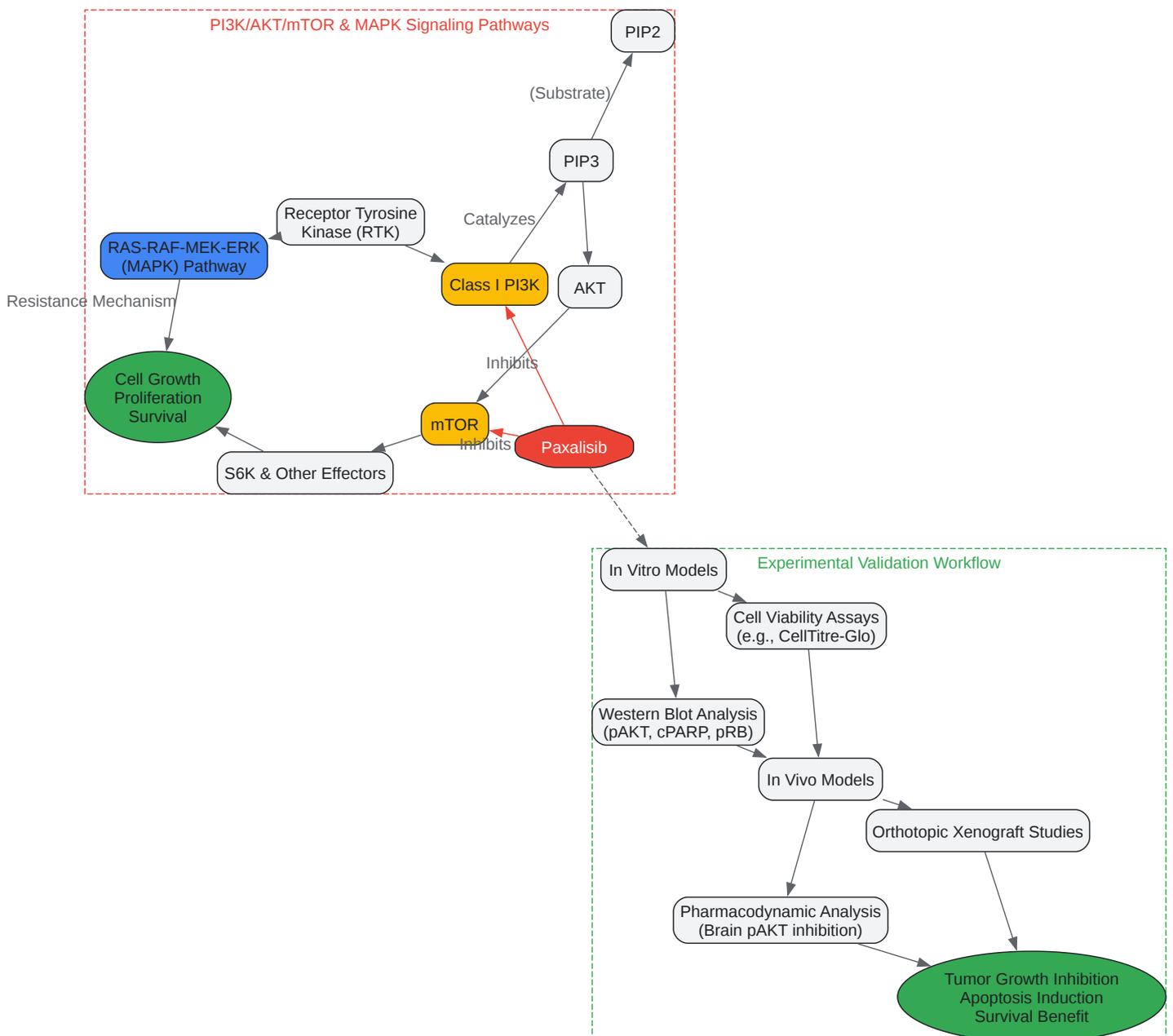
In a subcutaneous U-87 MG glioblastoma xenograft model, **Paxalisib** led to **dose-dependent tumor growth inhibition** [4].

- A dose as low as **2.2 mg/kg** showed initial tumor growth inhibition.
- Higher doses produced greater effects, with **tumor regressions observed at 17.9 mg/kg**.

These studies confirm that **Paxalisib** is well-tolerated at efficacious doses [4].

## Signaling Pathway and Experimental Workflow

The following diagram illustrates the core signaling pathway targeted by **Paxalisib** and the logical flow for experimentally verifying its mechanism of action, from *in vitro* testing to *in vivo* validation.



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*Diagram depicting the PI3K/mTOR pathway targeted by **Paxalisib** and the associated experimental validation workflow.*

## Combination Therapy and Clinical Translation

A key discovery in the mechanism of **Paxalisib** is the emergence of therapy resistance through compensatory pathway activation.

- **Mechanism of Resistance:** RNASeq analysis after **Paxalisib** treatment in ATRT models identified **reflexive activation of the RAS-RAF-MEK-ERK (MAPK) pathway** as a key resistance mechanism [1].
- **Rational Combination:** This finding led to the rational combination of **Paxalisib** with **Mirdametinib (a MEK inhibitor)**. Studies confirmed that this dual-pathway blockade creates a **synergistic effect** (Bliss synergy score: 16.77), leading to reduced tumor viability, increased apoptosis, and enhanced cell senescence [1].

This combination strategy has moved into clinical trials. Furthermore, **Paxalisib** is being explored in other cancers. A 2025 Phase 1b trial in metastatic triple-negative breast cancer (TNBC) combines **Paxalisib** with pembrolizumab and chemotherapy, showing a rapid reduction in circulating tumor cells, indicating a potential to suppress metastasis [3].

## Key Takeaways for Researchers

- **Dual-Targeting Profile:** **Paxalisib**'s concurrent inhibition of PI3K and mTOR, with high potency for PI3K $\alpha/\delta$ , provides a more comprehensive blockade of this critical oncogenic pathway compared to selective PI3K inhibitors.
- **Critical Pharmaceutical Property:** Its demonstrated ability to effectively cross the blood-brain barrier makes it a standout candidate for treating primary and metastatic brain cancers.
- **Overcoming Resistance:** Compensatory MAPK pathway activation is a key resistance mechanism to PI3K/mTOR inhibition, which can be effectively countered with a MEK inhibitor, as validated in preclinical models.

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